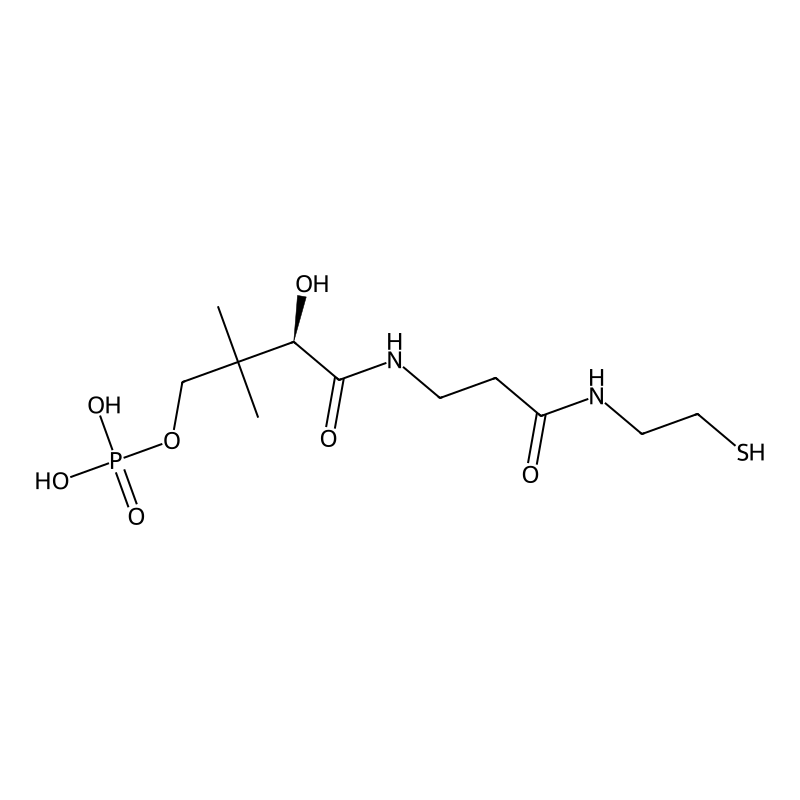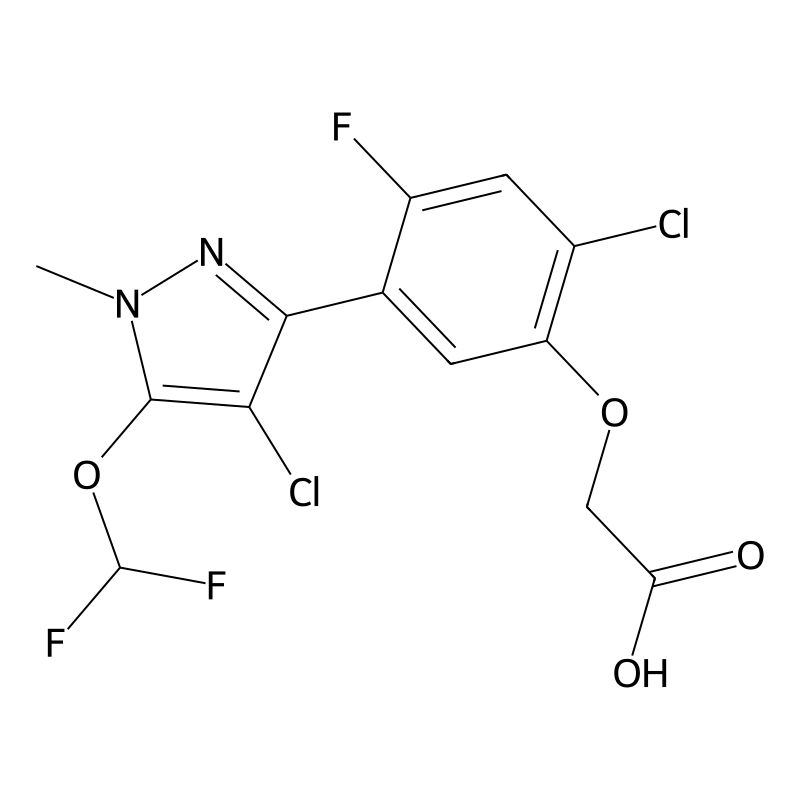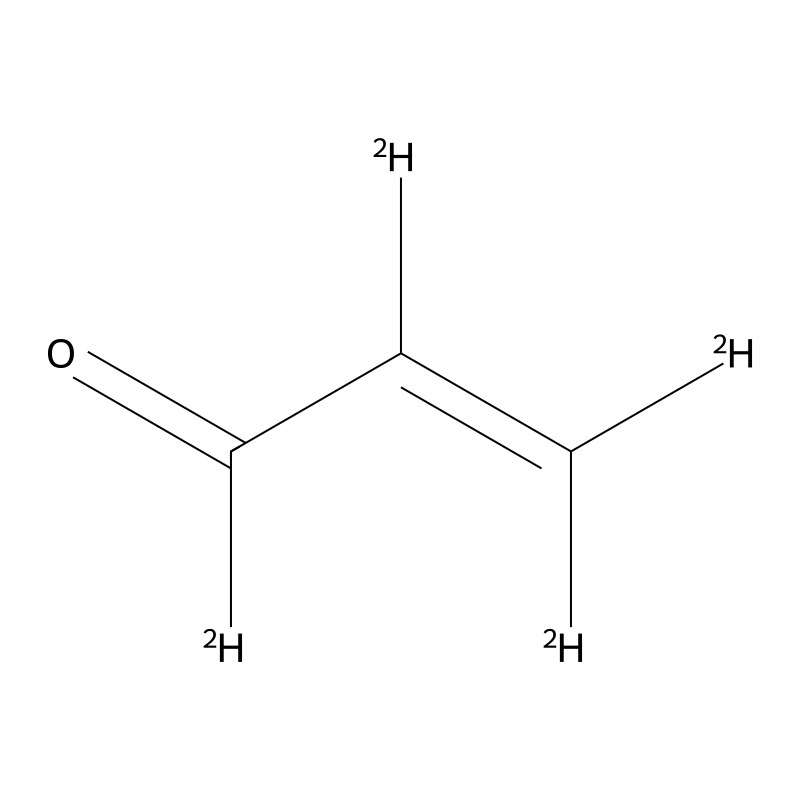trans-Octahydro-1H-indene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Potential as a Biofuel:
trans-Octahydro-1H-indene (also known as trans-hydrindane) has been investigated as a potential biofuel due to its favorable properties. Its high energy density (comparable to diesel) and cyclic structure make it an attractive candidate []. Research has explored its production through the hydrotreatment of biomass, a process that converts renewable organic matter into liquid fuels [, ]. However, further research is needed to optimize production methods and address challenges such as its low volatility, which can affect engine performance [].
Precursor for Synthesis of Complex Molecules:
The unique structure of trans-octahydro-1H-indene makes it a valuable precursor for the synthesis of more complex molecules. Its reactivity allows for functionalization at various positions, enabling the creation of diverse chemical compounds []. Scientific studies have explored its use in the synthesis of pharmaceuticals, fragrances, and other specialty chemicals [, ].
trans-Octahydro-1H-indene, also known as trans-hydrindane, is a bicyclic organic compound with the molecular formula and a molecular weight of approximately 124.23 g/mol. Its structure consists of a fused five-membered and six-membered ring, making it unique among similar compounds. The compound is characterized by its saturated nature and exhibits a specific stereochemistry due to its trans configuration, which plays a significant role in its chemical behavior and biological interactions .
- Bromination: The compound can be brominated at high temperatures, leading to the formation of multiple brominated derivatives. For instance, thermal bromination results in the production of isomeric tetrabromides and other brominated products .
- Hydrogenation: It can be synthesized through hydrogenation processes involving aromatic hydrocarbons, such as indane, using lithium or palladium catalysts .
- Dehydrobromination: Following bromination, dehydrobromination can occur, generating allylic bromides as intermediates .
While specific biological activities of trans-octahydro-1H-indene are not extensively documented, compounds with similar structures often exhibit interesting pharmacological properties. For example, derivatives of octahydroindene have been explored for their potential in medicinal chemistry, particularly in the development of antihypertensive agents like trandolapril . Further research is needed to elucidate the specific biological roles of trans-octahydro-1H-indene.
Several methods exist for synthesizing trans-octahydro-1H-indene:
- Hydrogenation of Indane: This method involves reducing indane using lithium and primary amines or palladium on carbon as catalysts to yield trans-octahydro-1H-indene .
- Bromination Reactions: High-temperature bromination of octahydropentalene or related compounds can lead to trans-octahydro-1H-indene as a product .
- Modified Reduction Techniques: Various modifications of reduction techniques can be employed to optimize yield and purity during synthesis .
trans-Octahydro-1H-indene has several applications:
- Intermediate in Organic Synthesis: It serves as an important intermediate in synthesizing various pharmaceuticals and agrochemicals.
- Precursor for Antihypertensive Drugs: Its derivatives are utilized in the production of clinically significant compounds like trandolapril, which is used for treating hypertension .
- Chemical Research: It is used in studies related to reaction mechanisms and the synthesis of complex organic molecules.
Interaction studies involving trans-octahydro-1H-indene primarily focus on its reactivity with halogens and its role in forming various derivatives. The compound's ability to participate in free radical reactions makes it an interesting subject for studying reaction kinetics and mechanisms in organic chemistry .
Several compounds share structural similarities with trans-octahydro-1H-indene. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Octahydronaphthalene | C10H18 | Contains two fused six-membered rings; less saturated than trans-octahydro-1H-indene. |
| Decalin | C10H18 | A bicyclic compound with two fused cyclohexane rings; lacks the five-membered ring structure. |
| Tetrahydroquinoline | C9H11N | Contains a nitrogen atom; used in medicinal chemistry but structurally distinct from trans-octahydro-1H-indene. |
| 4-Methylcyclohexanol | C7H14O | A saturated alcohol; lacks the bicyclic structure found in trans-octahydro-1H-indene. |
trans-Octahydro-1H-indene's unique bicyclic structure and specific stereochemistry set it apart from these compounds, influencing its chemical reactivity and potential applications in organic synthesis.
XLogP3
Boiling Point
Melting Point
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard]
Pictograms


Flammable;Health Hazard








